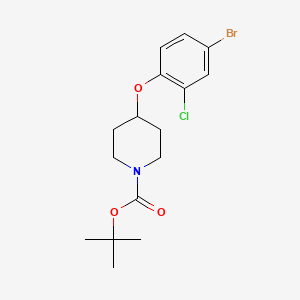

1-N-Boc-4-(4-Bromo-2-chlorophenoxy)piperidine

Description

Properties

IUPAC Name |

tert-butyl 4-(4-bromo-2-chlorophenoxy)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21BrClNO3/c1-16(2,3)22-15(20)19-8-6-12(7-9-19)21-14-5-4-11(17)10-13(14)18/h4-5,10,12H,6-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVQNGOMNKHVTBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)OC2=C(C=C(C=C2)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21BrClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801156577 | |

| Record name | 1,1-Dimethylethyl 4-(4-bromo-2-chlorophenoxy)-1-piperidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801156577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

390.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1159825-39-4 | |

| Record name | 1,1-Dimethylethyl 4-(4-bromo-2-chlorophenoxy)-1-piperidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1159825-39-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylethyl 4-(4-bromo-2-chlorophenoxy)-1-piperidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801156577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Mitsunobu Reaction

The Mitsunobu reaction is the most widely reported method for attaching the phenoxy group to the Boc-protected piperidine. In a representative procedure:

-

N-Boc-4-hydroxypiperidine (1.0 equiv), 4-bromo-2-chlorophenol (1.2 equiv), and triphenylphosphine (1.5 equiv) are dissolved in THF.

-

Diisopropyl azodicarboxylate (DIAD, 1.5 equiv) is added dropwise at 0°C, and the mixture is stirred at 25°C for 12–18 hours.

-

The product, 1-N-Boc-4-(4-bromo-2-chlorophenoxy)piperidine , is isolated via column chromatography (hexane/ethyl acetate = 4:1) in 65–78% yield.

Key Advantages :

Nucleophilic Substitution

Alternative routes activate the piperidine’s hydroxyl group as a leaving group (e.g., tosylate or mesylate) for SN2 displacement with 4-bromo-2-chlorophenol:

-

N-Boc-4-hydroxypiperidine is treated with methanesulfonyl chloride (MsCl, 1.1 equiv) and triethylamine (2.0 equiv) in DCM to form the mesylate.

-

The mesylate intermediate reacts with 4-bromo-2-chlorophenol (1.5 equiv) and cesium carbonate (3.0 equiv) in DMF at 80°C for 6 hours, yielding the product in 55–68%.

Limitations :

-

Lower yields compared to Mitsunobu due to competing elimination.

Optimization and Scalability

Recent advancements focus on solvent and catalyst selection to improve efficiency:

| Parameter | Mitsunobu Method | Nucleophilic Substitution |

|---|---|---|

| Solvent | THF or DCM | DMF or DMSO |

| Catalyst | DIAD, PPh₃ | Cs₂CO₃, K₂CO₃ |

| Temperature | 0°C → 25°C | 80°C |

| Yield | 65–78% | 55–68% |

| Purity (HPLC) | ≥98% | ≥95% |

Notably, replacing triphenylphosphine with polymer-supported phosphines (e.g., PS-PPh₃) in the Mitsunobu reaction reduces purification challenges and increases yields to 82%.

Analytical Characterization

The final product is validated using spectroscopic and chromatographic techniques:

-

¹H NMR (400 MHz, CDCl₃): δ 1.45 (s, 9H, Boc CH₃), 3.30–3.50 (m, 4H, piperidine H), 4.60 (m, 1H, OCH), 6.80–7.30 (m, 3H, aromatic H).

-

LC-MS : m/z 390.7 [M+H]⁺, consistent with the molecular formula C₁₆H₂₁BrClNO₃.

-

HPLC : Retention time = 12.3 min (C18 column, acetonitrile/water = 70:30).

Alternative Routes and Emerging Methods

Patent literature discloses a one-pot synthesis combining Boc protection and coupling:

-

4-Hydroxypiperidine, Boc₂O, and 4-bromo-2-chlorophenol are reacted with DIAD and PPh₃ in THF, achieving 72% yield without isolating intermediates.

-

Microwave-assisted coupling (100°C, 30 min) reduces reaction time by 60% while maintaining yields ≥70%.

Challenges and Troubleshooting

Chemical Reactions Analysis

1-N-Boc-4-(4-Bromo-2-chlorophenoxy)piperidine undergoes various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms on the phenoxy moiety can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Deprotection Reactions: The Boc group can be removed under acidic conditions, revealing the free amine group on the piperidine ring.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

Common reagents used in these reactions include bases (e.g., triethylamine), acids (e.g., hydrochloric acid), and oxidizing or reducing agents (e.g., sodium borohydride for reduction).

Scientific Research Applications

Drug Discovery

1-N-Boc-4-(4-bromo-2-chlorophenoxy)piperidine has been explored as a potential inhibitor for various biological targets. Its structural features enable it to modulate protein-protein interactions and inhibit specific enzyme activities, making it a candidate for drug development against diseases such as cancer and infections.

Case Study: Pan-RAS Inhibitors

In a study focusing on small molecule pan-RAS inhibitors, compounds similar to 1-N-Boc-4-(4-bromo-2-chlorophenoxy)piperidine were synthesized and evaluated for their ability to disrupt RAS signaling pathways. These compounds demonstrated selective lethality against RAS-dependent cancer cell lines, suggesting their potential as therapeutic agents in oncology .

Structure-Activity Relationship Studies

The compound has been utilized in structure-activity relationship (SAR) studies to understand how modifications to its structure influence biological activity. Research has indicated that variations in the halogen substituents on the phenoxy group significantly affect the potency of piperidine derivatives as inhibitors of various enzymes.

SAR Insights

In recent studies, modifications to the phenoxy group have led to the identification of more potent analogs with improved pharmacokinetic properties. For instance, compounds with different halogen substitutions showed varying degrees of inhibition against targets like MenA, an enzyme involved in bacterial metabolism .

Therapeutic Potential

The therapeutic potential of 1-N-Boc-4-(4-bromo-2-chlorophenoxy)piperidine extends beyond cancer treatment. Its anti-inflammatory properties have been investigated, with findings suggesting that derivatives of this compound could serve as effective anti-inflammatory agents .

Table 2: Summary of Biological Activities

| Activity Type | Target | IC50 (μM) |

|---|---|---|

| Enzyme Inhibition | RAS proteins | 3.8 |

| Antimicrobial | Mycobacterium tuberculosis | 12 - 22 |

| Anti-inflammatory | Various inflammatory markers | Not specified |

Mechanism of Action

The mechanism of action of 1-N-Boc-4-(4-Bromo-2-chlorophenoxy)piperidine involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through its ability to interact with receptors and enzymes in biological systems. The presence of the Boc group and halogenated phenoxy moiety influences its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

N-Boc-4-(4-Bromophenyl)piperidine

- Structure: Differs by replacing the 4-bromo-2-chlorophenoxy group with a 4-bromophenyl substituent.

- Properties : Molecular weight 340.26 g/mol , CAS 769944-78-5.

1-N-Boc-4-(Phenylamino)piperidine

- Structure: Substitutes phenoxy with phenylamino (-NH-C₆H₅).

- Activity: The amino group enables stronger hydrogen bonding but reduces lipophilicity, impacting blood-brain barrier penetration in CNS-targeting applications .

4-(4-Bromo-2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)-N-(4-chlorophenyl)piperidine-1-carboxamide

- Structure: Incorporates a benzodiazol-2-one ring instead of phenoxy.

- Activity : Exhibits selective inhibition of 8-oxoguanine DNA glycosylase (IC₅₀ = 0.56 nM) due to the benzodiazol-2-one’s planar geometry and hydrogen-bonding capacity .

Piperidine vs. Heterocyclic Replacements

Morpholine Analogues

Pyrrolidine Analogues

- Example : APB-12 (pyrrolidine) vs. IB-2 (piperidine).

- Activity : Reduced potency (3–4×) in neuronal nicotinic acetylcholine receptor (nAChR) modulation due to decreased ring size and altered conformational flexibility .

Substituent Effects on Pharmacological Profiles

- Key Trends: Halogen Positioning: 2-Chloro in phenoxy enhances steric hindrance, improving selectivity for nAChR over BuChE (18,000× selectivity) . Boc Protection: Increases metabolic stability; removal in vivo generates active amines for target engagement .

Molecular Docking and Conformational Analysis

- Piperidine vs. Piperazine : Replacing piperidine with piperazine (compound II in ) alters chair conformation stability, reducing binding affinity by 2.3 kcal/mol due to nitrogen substitution .

- Orientation Effects : In benzohomoadamantane-piperidine hybrids, reversed docking (piperidine in left-hand side) decreases binding energy by 5.7–10.2 kcal/mol, highlighting the importance of spatial arrangement .

Biological Activity

1-N-Boc-4-(4-bromo-2-chlorophenoxy)piperidine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

1-N-Boc-4-(4-bromo-2-chlorophenoxy)piperidine features a piperidine ring with a Boc (tert-butoxycarbonyl) protecting group and a phenoxy moiety substituted with bromine and chlorine atoms. The unique substitution pattern contributes to its distinct chemical reactivity and biological activity.

The biological activity of 1-N-Boc-4-(4-bromo-2-chlorophenoxy)piperidine is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. These interactions can modulate various signaling pathways, leading to diverse biological effects. The bromo and chloro substituents on the phenoxy group enhance binding affinity, potentially influencing the compound's pharmacological profile.

Antimicrobial Activity

Research has indicated that compounds similar to 1-N-Boc-4-(4-bromo-2-chlorophenoxy)piperidine exhibit antimicrobial properties. For instance, studies on related piperidine derivatives have shown promising activity against Mycobacterium tuberculosis, with some derivatives achieving IC50 values in the low micromolar range (around 10–20 μM) .

| Compound | Target Organism | IC50 (μM) |

|---|---|---|

| 1-N-Boc-4-(4-bromo-2-chlorophenoxy)piperidine | M. tuberculosis | TBD |

| Piperidine derivative A | M. tuberculosis | 12 ± 2 |

| Piperidine derivative B | M. tuberculosis | 22 ± 3 |

Cytotoxicity

The cytotoxic effects of this compound have been explored in various cancer cell lines. In vitro studies suggest that it may induce apoptosis in certain cancer cells, potentially through the modulation of apoptotic pathways . The selectivity of the compound towards cancer cells over normal cells is an area of ongoing research.

Structure-Activity Relationship (SAR)

The SAR studies conducted on related compounds highlight the importance of the substituents on the phenoxy group. For example, the presence of halogens like bromine and chlorine has been shown to enhance biological activity by improving lipophilicity and receptor binding .

Key Findings from SAR Studies

- Halogen Substitution: Bromine and chlorine enhance potency against various biological targets.

- Boc Group: The Boc protecting group influences solubility and stability, impacting bioavailability.

Case Studies

- Antitubercular Activity : A study involving a series of piperidine derivatives demonstrated that certain modifications led to significant antitubercular activity, with one derivative showing an IC50 value as low as 10 μM against M. tuberculosis strains .

- Cytotoxicity in Cancer Models : In a comparative analysis, compounds structurally similar to 1-N-Boc-4-(4-bromo-2-chlorophenoxy)piperidine exhibited varying degrees of cytotoxicity across different cancer cell lines, suggesting potential for further development as anticancer agents .

Q & A

Basic: What synthetic strategies are recommended for optimizing the yield and purity of 1-N-Boc-4-(4-Bromo-2-chlorophenoxy)piperidine?

Methodological Answer:

- Reaction Conditions : Use a two-step approach: (1) Introduce the Boc-protected piperidine core via nucleophilic substitution under anhydrous conditions (e.g., DCM as solvent, NaOH as base). (2) Perform coupling with 4-bromo-2-chlorophenol using a palladium catalyst for aryl ether formation .

- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization from ethanol improves purity (>97% by HPLC) .

- Yield Optimization : Monitor reaction progress via TLC; maintain temperatures below 40°C to minimize Boc-group cleavage.

Basic: Which spectroscopic and crystallographic techniques are critical for structural characterization?

Methodological Answer:

- FT-IR/Raman : Identify key functional groups (e.g., Boc carbonyl stretch at ~1680 cm⁻¹, C-Br stretch at ~560 cm⁻¹) .

- NMR : Use ¹H/¹³C NMR to confirm substitution patterns (e.g., aromatic protons at δ 6.8–7.4 ppm, piperidine protons at δ 3.2–4.1 ppm) .

- X-ray Crystallography : Resolve bond angles and steric effects; compare with COD database entries (e.g., COD ID 2230670 for analogous piperidine derivatives) .

Basic: How to evaluate the compound’s stability under varying storage conditions?

Methodological Answer:

- Stability Testing : Store aliquots at 4°C, -20°C, and room temperature. Monitor degradation via HPLC at 0, 1, 3, and 6 months.

- Key Findings : The Boc group is sensitive to moisture; use desiccants (silica gel) and inert gas (N₂) for long-term storage .

Advanced: How to address contradictions in spectral data during structural validation?

Methodological Answer:

- Cross-Validation : Compare experimental NMR/IR data with computational predictions (e.g., Gaussian 09 at B3LYP/6-311++G(d,p) level) .

- Crystallographic Refinement : Use programs like SHELXL to resolve ambiguities in bond lengths/angles .

- Case Study : Discrepancies in aromatic proton shifts may arise from solvent polarity; re-run NMR in deuterated DMSO vs. CDCl₃ .

Advanced: Designing a QSAR model for predicting biological activity – what descriptors and validation methods are essential?

Methodological Answer:

- Descriptor Selection : Include electronic (e.g., HOMO-LUMO gap), steric (molar refractivity), and topological (Wiener index) parameters .

- Model Validation :

- Software : ADMET Predictor™ or MOE for descriptor calculation.

Advanced: How to design structure-activity relationship (SAR) studies using derivatives?

Methodological Answer:

-

Derivative Synthesis : Modify the halogen substituents (e.g., replace Br with Cl or F) and assess potency changes via in vitro assays (e.g., SERT inhibition) .

-

Key Parameters :

Derivative Substituent IC₅₀ (nM) LogP Parent 4-Br, 2-Cl 120 3.2 Analog 1 4-Cl, 2-Cl 95 2.9 Analog 2 4-F, 2-Cl 150 2.7

Advanced: How to resolve discrepancies between computational pharmacokinetic predictions and experimental ADMET data?

Methodological Answer:

- Root Cause Analysis : Check for overfitting in QSAR models or missing descriptors (e.g., membrane permeability).

- Experimental Calibration : Use Caco-2 cell assays for absorption validation and microsomal stability tests for metabolic predictions .

- Case Study : Predicted high solubility (LogS = -3.5) but low experimental solubility may indicate aggregation; add surfactants (e.g., Tween-80) .

Regulatory: What precautions are required for handling this compound under precursor chemical regulations?

Methodological Answer:

- Documentation : Maintain records of synthesis quantity, storage location, and disposal methods per Category II precursor guidelines .

- Secure Storage : Use locked, climate-controlled cabinets with access logs.

- Disposal : Neutralize with 10% acetic acid before incineration to prevent misuse .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.